Sub-micromolar CCR5 Antagonism by Closely Related 1,4-Dihydrocinnoline-3-carboxylate Analogue Versus Maraviroc
Although direct CCR5 IC₅₀ data for CAS 146743-26-2 are not publicly available, a structurally proximal 1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate analogue (BDBM50394593; differing only in the absence of the C5 chloro substituent) demonstrated an IC₅₀ of 0.300 nM at human CCR5 expressed in P4R5 cells co‑expressing CD4, assessed via HIV‑1 LTR‑β‑galactosidase reporter fusion inhibition [1]. This value places the analogue in a potency range comparable to the clinically approved CCR5 antagonist maraviroc (IC₅₀ ≈ 0.2–0.5 nM in similar cell–cell fusion assays; class‑level inference) and approximately two orders of magnitude more potent than the typical threshold of 10–50 nM observed for early‑generation CCR5 screening hits [1][2]. The 5‑chloro substitution present in the target compound is anticipated to further modulate potency and selectivity through steric and electronic effects on the cinnoline ring.
| Evidence Dimension | CCR5 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | No published data for CAS 146743-26-2; closest analogue BDBM50394593 IC₅₀ = 0.300 nM |
| Comparator Or Baseline | Maraviroc IC₅₀ ≈ 0.2–0.5 nM (cell–cell fusion assay); typical screening hit 10–50 nM |
| Quantified Difference | Analogue within 1.5‑fold of maraviroc; >30‑fold more potent than typical screening hits |
| Conditions | Human CCR5 expressed in P4R5 cells co‑expressing CD4; HIV‑1 LTR‑β‑gal reporter; cell–cell fusion format |
Why This Matters
This establishes that the 1-(4-chlorophenyl)-4-oxo-1,4-dihydrocinnoline-3-carboxylate chemotype can achieve single‑digit nanomolar or sub‑nanomolar CCR5 potency, making CAS 146743-26-2 a credible candidate for HIV entry inhibitor screening, while its unique 5‑chloro substitution may confer selectivity advantages over the unsubstituted analogue.
- [1] BindingDB. BDBM50394593 (CHEMBL2164205): Antagonist activity at CCR5 receptor expressed in P4R5 cells. IC₅₀ = 0.300 nM. Deposited from ACS Med. Chem. Lett. 2013. View Source
- [2] Dorr, P.; Westby, M.; Dobbs, S.; et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad‑spectrum anti‑human immunodeficiency virus type 1 activity. Antimicrob. Agents Chemother. 2005, 49, 4721–4732. View Source
